molecular formula C15H17BrClNO B5372906 2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride

2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride

Cat. No.: B5372906
M. Wt: 342.66 g/mol
InChI Key: BMDAVRUUBUKHDO-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride is a chemical compound with a complex structure that includes a bromophenyl group, a methylamino group, and a phenylethanol group

Properties

IUPAC Name

2-[(4-bromophenyl)methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO.ClH/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13;/h1-9,15,17-18H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDAVRUUBUKHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride typically involves multiple steps, including the formation of the bromophenyl group and the subsequent attachment of the methylamino and phenylethanol groups. Common synthetic routes may involve the use of reagents such as bromine, methylamine, and phenylethanol under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are combined under specific temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-Bromophenyl)methylamino]-1-phenylethanol;hydrochloride include other bromophenyl derivatives and methylamino compounds. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research.

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